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Introduction
Targeted liposomes are advanced drug delivery systems designed to enhance the therapeutic

efficacy of encapsulated agents by selectively delivering them to specific cells or tissues. This

is achieved by functionalizing the liposome surface with targeting ligands such as antibodies,

peptides, or small molecules that recognize and bind to specific receptors on the target cell

surface. The incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the

lipid bilayer can facilitate endosomal escape and subsequent intracellular drug release.

Polyethylene glycol (PEG) is used to prolong the circulation half-life of liposomes by reducing

their uptake by the reticuloendothelial system. The cyanine 5 (Cy5) fluorophore, conjugated to

a PEG-lipid, allows for the tracking and visualization of the liposomes in vitro and in vivo.

This document provides detailed protocols for the preparation, characterization, and in vitro

evaluation of targeted liposomes composed of DOPE, PEG, and Cy5. Two primary methods for

attaching the targeting ligand are described: the thin-film hydration method with co-incubation

and the post-insertion technique.
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Formulati
on

Primary
Lipid
Composit
ion

Targeting
Ligand

Mean
Diameter
(nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Referenc
e

Folate-

Targeted

Liposomes

Egg

PC:Cholest

erol:mPEG

-

DSPE:Fola

te-PEG-

CHEMS

(80:15:4.5:

0.5)

Folate 110 - 120 N/A N/A [1]

RGD-

Targeted

Liposomes

(low RGD)

POPC:Cho

lesterol:DS

PE-

PEG:DMP

E-

DTPA:RGD

(3:2:0.3:0.3

:0.003)

RGD

Peptide
92.1 ± 3.1 0.006 - 0.2 -1.8 to 6.3 [2]

RGD-

Targeted

Liposomes

(medium

RGD)

POPC:Cho

lesterol:DS

PE-

PEG:DMP

E-

DTPA:RGD

(3:2:0.3:0.3

:0.03)

RGD

Peptide
99.2 ± 2.4 0.006 - 0.2 -1.8 to 6.3 [2]

RGD-

Targeted

Liposomes

(high RGD)

POPC:Cho

lesterol:DS

PE-

PEG:DMP

E-

DTPA:RGD

RGD

Peptide

110.4 ± 4.3 0.006 - 0.2 -1.8 to 6.3 [2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://scholar.nycu.edu.tw/en/publications/preparation-characterization-and-pharmacokinetics-of-folate-recep/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3512544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3512544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3512544/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3:2:0.3:0.3

:0.3)

Cationic

Liposomes

DC-

Chol:DOP

E

N/A (for

compariso

n)

~150 ~0.2 +30 to +40 [3]

pH-

Sensitive

Liposomes

DOPE:Cho

lesterol:DS

PE-

mPEG:Car

diolipin:SA

(40:30:5:17

:8)

N/A ~94 ~0.16 N/A [4]

Folate-

Targeted

pH-

Sensitive

Liposomes

DOPE:HS

PC:Cholest

erol:CHEM

S:mPEG-

Hz-

VES:FA-

PEG-

CHEMS

(40:25:20:2

0:4:1)

Folate ~159 N/A N/A [5]

PC: Phosphatidylcholine, Cholesterol, mPEG-DSPE: methoxy-PEG-

Distearoylphosphatidylethanolamine, Folate-PEG-CHEMS: Folate-PEG-Cholesteryl

Hemisuccinate, POPC: Palmitoyl-Oleoyl-Phosphatidylcholine, DMPE-DTPA:

Dimyristoylphosphatidylethanolamine-Diethylenetriaminepentaacetic acid, RGD:

Arginylglycylaspartic acid, DC-Chol: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol,

HSPC: Hydrogenated Soy Phosphatidylcholine, CHEMS: Cholesteryl Hemisuccinate, mPEG-

Hz-VES: methoxy-PEG-Hydrazone-Vitamin E Succinate, FA: Folic Acid, SA: Stearylamine.
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Cell Line
Liposome
Formulati
on

Targeting
Ligand

Assay Endpoint Result
Referenc
e

KB

Docetaxel-

loaded

liposomes

Folate
Cytotoxicity

(MTT)
IC50

4.4-fold

lower than

non-

targeted

[1]

B16F10

5-FU-

loaded

liposomes

Folate Cytotoxicity IC50

1.87 mM

(vs. 4.02

mM for

non-

targeted)

[6]

CT26

5-FU-

loaded

liposomes

Folate
Cellular

Uptake

Fluorescen

ce Intensity

Enhanced

uptake

compared

to free 5-

FU

[6]

MCF-7

Paclitaxel/I

matinib-

loaded

liposomes

Folate Cytotoxicity Cell Death

Significantl

y higher

than non-

targeted

[6]

KB

Doxorubici

n-loaded

liposomes

Folate
Cytotoxicity

(MTT)
IC50

10.0 µM

(vs. 57.5

µM for

non-

targeted)

[7]

Dx5

Doxorubici

n-loaded

PLGA NPs

N/A
Cellular

Uptake

DOX

uptake

~7-fold

increase

compared

to free

DOX

[8]
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SKOV-3

Doxorubici

n-loaded

PLGA NPs

Antibody
Cellular

Uptake

DOX

uptake

Significantl

y higher

than non-

targeted

NPs

[8]

Namalwa

Doxorubici

n-loaded

liposomes

Anti-

CD19/Anti-

CD20

Cytotoxicity

(MTT)
IC50

Lower IC50

with dual-

targeted

liposomes

[9]

5-FU: 5-Fluorouracil, DOX: Doxorubicin, PLGA NPs: Poly(lactic-co-glycolic acid) Nanoparticles.

Experimental Protocols
Protocol 1: Preparation of Targeted Liposomes by Thin-
Film Hydration and Extrusion
This protocol describes the formation of targeted liposomes where the targeting ligand-PEG-

lipid conjugate is incorporated during the initial lipid film formation.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(mPEG-2000-DSPE)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Cy5(polyethylene glycol)-2000] (DSPE-

PEG(2000)-Cy5)

Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)

Chloroform

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve DOPE, cholesterol, mPEG-2000-DSPE, DSPE-

PEG(2000)-Cy5, and the targeting ligand-PEG-lipid in chloroform at a desired molar ratio

(e.g., DOPE:Cholesterol:mPEG-DSPE:DSPE-PEG-Cy5:Targeting ligand-PEG-lipid =

55:40:4:0.5:0.5).

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin,

uniform lipid film on the inner surface of the flask.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]

[11]

Hydration:

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and

gently rotating it. The temperature of the buffer should be above the phase transition

temperature of the lipids.[10][11]

Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

Extrusion:

To obtain unilamellar vesicles with a uniform size distribution, extrude the MLV suspension

through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-

extruder.[12][13]

Pass the liposome suspension through the membrane an odd number of times (e.g., 11-

21 times) to ensure homogeneity.[12][13]

Purification:
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Remove any unencapsulated material by dialysis against the hydration buffer or by size

exclusion chromatography.

Protocol 2: Preparation of Targeted Liposomes by the
Post-Insertion Method
This method involves the preparation of non-targeted liposomes first, followed by the insertion

of the targeting ligand-PEG-lipid into the outer leaflet of the pre-formed liposomes.

Materials:

Pre-formed non-targeted liposomes (prepared as in Protocol 1, steps 1-3, but without the

targeting ligand-PEG-lipid)

Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)

Incubator or water bath

Procedure:

Prepare Micelles of Targeting Ligand-PEG-Lipid:

Dissolve the targeting ligand-PEG-lipid in an appropriate buffer to form micelles.

Post-Insertion:

Add the micellar solution of the targeting ligand-PEG-lipid to the pre-formed non-targeted

liposome suspension.

Incubate the mixture at a temperature above the phase transition temperature of the

liposomal lipids (e.g., 60°C) for a specific duration (e.g., 1-2 hours) with gentle stirring.[10]

[14][15]

Purification:

Remove any unincorporated targeting ligand-PEG-lipid micelles by dialysis or size

exclusion chromatography.
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Protocol 3: Characterization of Targeted Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle

size distribution and PDI using a DLS instrument.[3][16]

2. Zeta Potential Measurement:

Technique: Laser Doppler Velocimetry.

Procedure: Dilute the liposome suspension in the hydration buffer and measure the zeta

potential to determine the surface charge of the liposomes.[3][16]

3. Encapsulation Efficiency:

Procedure:

Separate the liposomes from the unencapsulated drug using methods like dialysis, size

exclusion chromatography, or ultracentrifugation.

Quantify the amount of drug in the liposomal fraction and the total amount of drug used

initially.

Calculate the encapsulation efficiency (%) as: (Amount of drug in liposomes / Total amount

of drug) x 100.

Protocol 4: In Vitro Cellular Uptake Study
Materials:

Targeted Cy5-labeled liposomes

Non-targeted Cy5-labeled liposomes (control)

Targeted cancer cell line (overexpressing the receptor for the targeting ligand)
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Control cell line (low or no expression of the receptor)

Cell culture medium and supplements

Fluorescence microscope or flow cytometer

Procedure:

Seed the target and control cells in appropriate culture plates or dishes and allow them to

adhere overnight.

Incubate the cells with the targeted and non-targeted Cy5-labeled liposomes at a specific

concentration for a defined period (e.g., 1-4 hours).

Wash the cells with PBS to remove unbound liposomes.

Visualize the cellular uptake of the liposomes using a fluorescence microscope or quantify

the uptake using a flow cytometer by measuring the Cy5 fluorescence intensity.[6][17]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:

Drug-loaded targeted liposomes

Drug-loaded non-targeted liposomes (control)

Free drug (control)

Empty liposomes (control)

Targeted cancer cell line

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well plates
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Procedure:

Seed the cancer cells in 96-well plates and allow them to attach overnight.

Treat the cells with serial dilutions of the drug-loaded targeted liposomes, drug-loaded non-

targeted liposomes, free drug, and empty liposomes.

Incubate the cells for a specified time (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert

MTT into formazan crystals.

Add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability and determine the IC50 (the concentration of the drug that inhibits

50% of cell growth).[9][18]
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Caption: Experimental workflow for creating and evaluating targeted liposomes.

Caption: Structure of a targeted DOPE-PEG-Cy5 liposome.
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Caption: Receptor-mediated endocytosis pathway for targeted liposomes.[19][20][21][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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